Pentaerythritol tetrakis(3-mercaptobutyrate), with the CAS number 31775-89-0, is a chemical compound that belongs to the class of mercaptobutanoic acid esters. It is recognized for its multifunctional properties and applications in various fields, particularly in polymer chemistry and materials science. The molecular formula of pentaerythritol tetrakis(3-mercaptobutyrate) is , and it has a molecular weight of 544.77 g/mol .
Pentaerythritol tetrakis(3-mercaptobutyrate) can be synthesized through the esterification of pentaerythritol with 3-mercaptobutanoic acid. This compound falls under the category of thiol compounds due to the presence of multiple thiol (–SH) groups, which contribute to its reactivity and utility in various chemical applications .
The synthesis of pentaerythritol tetrakis(3-mercaptobutyrate) typically involves the following steps:
This method allows for high yields and purity of pentaerythritol tetrakis(3-mercaptobutyrate), making it suitable for industrial applications.
Pentaerythritol tetrakis(3-mercaptobutyrate) features a complex molecular structure characterized by multiple ester linkages and thiol groups. The structural representation can be described as follows:
The presence of four thiol groups makes this compound highly reactive, particularly in thiol-ene click chemistry applications.
Pentaerythritol tetrakis(3-mercaptobutyrate) participates in several significant chemical reactions:
The mechanism of action for pentaerythritol tetrakis(3-mercaptobutyrate) primarily involves its reactivity due to the thiol groups:
The efficiency of these reactions is influenced by factors such as temperature, concentration, and the presence of catalysts.
Pentaerythritol tetrakis(3-mercaptobutyrate) exhibits several notable physical and chemical properties:
These properties make it suitable for various industrial applications where stability and reactivity are crucial.
Pentaerythritol tetrakis(3-mercaptobutyrate) finds extensive application across multiple scientific domains:
The esterification of pentaerythritol with 3-mercaptobutyric acid follows a complex multi-step pathway due to the tetrahedral geometry of the polyol. Conventional Brønsted acid catalysts (e.g., p-toluenesulfonic acid, methanesulfonic acid) suffer from competitive dehydration byproducts at elevated temperatures. Recent advances focus on dual catalyst systems and kinetic modeling to address steric hindrance and reactivity gradients.
Table 1: Catalytic Systems for PTMB Synthesis
| Catalyst System | Temperature (°C) | Time (h) | Solvent | Max. Yield (%) | Key Advantage |
|---|---|---|---|---|---|
| DMAP/DCC | 25 | 6 | Dichloromethane | >97 | Low temp, minimal dehydration |
| Methanesulfonic Acid | 80–85 | 6 | Solvent-free | 99.5 | High yield, no solvent recovery |
| p-Toluenesulfonic Acid | 110–120 | 10–12 | Toluene | 85–90 | Low cost |
| Tin(II) Octoate | 60–70 | 8–10 | Xylene | 92–95 | Reduced thermal degradation risk |
The sequential esterification of pentaerythritol’s four hydroxyl groups inevitably generates partial esters (tri-, di-, mono-mercaptobutyrate) and acid-derived impurities. Uncontrolled, these can drastically reduce functionality and compromise PTMB performance in crosslinking applications.
Table 3: Major Byproducts and Mitigation Strategies in PTMB Synthesis
| Byproduct | Formation Mechanism | Impact on PTMB | Mitigation Strategy |
|---|---|---|---|
| Pentaerythritol Tri(3-mercaptobutyrate) | Incomplete esterification | Reduced functionality (<4 SH/mol) | LC endpoint control, catalyst selection, excess acid |
| 3,3'-Thiobis(butyric acid) | Oxidative coupling of 3-mercaptobutyric acid | Chain terminator, acidity source | Inert atmosphere, stoichiometric control, low temp |
| 3-Mercaptobutyric Anhydride | Dehydration of 3-mercaptobutyric acid | Reactivity loss, viscosity increase | Efficient water removal, vacuum operation |
| Dicyclohexylurea (DCU) | DCC decomposition | Solid impurity, filtration burden | Precipitation and filtration post-reaction |
Environmental and economic pressures drive innovation towards sustainable PTMB synthesis, focusing on eliminating solvents, reducing energy input, and minimizing waste.
Table 4: Green Chemistry Metrics for PTMB Synthesis Routes
| Synthesis Approach | PMI (Process Mass Intensity) | E-Factor (kg waste/kg product) | Energy Demand (Relative) | Catalyst Recyclability |
|---|---|---|---|---|
| Solvent-Free (Methanesulfonic) | ~1.2 | 0.3–0.5 | Low | No |
| Toluene/Azeotrope (pTSA) | 5–8 | 2.5–4.0 | High | No |
| DCM/DMAP-DCC | 10–15 | 8.0–12.0 (mostly solvent) | Medium | No |
| Heterogeneous Acid (e.g., resin) | 1.5–2.5 | 0.5–1.0 | Medium-Low | Yes (5–10 cycles) |
Translating laboratory-optimized PTMB syntheses to industrial scale presents distinct challenges related to mixing, heat transfer, purification efficiency, and cost.
Table 5: Scalability Challenges and Intensification Strategies
| Scalability Challenge | Laboratory Impact | Industrial Impact | Process Intensification Solution |
|---|---|---|---|
| High Mixture Viscosity | Moderate mixing difficulty | Severe heat/mass transfer limitation | High-shear mixers, staged reactant feed |
| Exothermic Reaction | Easy control with small bath | Risk of thermal runaway, hot spots | External heat exchangers, flow reactors |
| Byproduct Filtration (e.g., DCU) | Gravity/small vacuum filtration | Very slow, high man-hours | Continuous rotary vacuum filtration |
| Solvent Recovery Energy | Minor concern | Major operating cost driver | Hybrid vacuum/distillation, membranes |
| Emulsion Formation in Washing | Manageable in separatory funnel | Extremely slow phase separation | Centrifugal liquid-liquid extractors |
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